(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

Bifunctional building block Sequential functionalization Orthogonal reactivity

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS 207113-20-0) is a symmetrical dibrominated benzophenone derivative with the molecular formula C₁₄H₁₀Br₂O and a calculated molecular weight of 354.04 g/mol. This compound features two distinct bromine sites: a benzylic bromomethyl group (-CH₂Br) at the para position of one phenyl ring and an aromatic bromo substituent directly attached to the para position of the opposing phenyl ring of the benzophenone core.

Molecular Formula C14H10Br2O
Molecular Weight 354.04 g/mol
CAS No. 207113-20-0
Cat. No. B3059468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
CAS207113-20-0
Molecular FormulaC14H10Br2O
Molecular Weight354.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H10Br2O/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2
InChIKeyOENLWUGAWWLJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS 207113-20-0): Product-Specific Evidence Guide for Scientific Procurement


(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS 207113-20-0) is a symmetrical dibrominated benzophenone derivative with the molecular formula C₁₄H₁₀Br₂O and a calculated molecular weight of 354.04 g/mol . This compound features two distinct bromine sites: a benzylic bromomethyl group (-CH₂Br) at the para position of one phenyl ring and an aromatic bromo substituent directly attached to the para position of the opposing phenyl ring of the benzophenone core . Unlike its mono-brominated analogs such as 4-(bromomethyl)benzophenone (CAS 32752-54-8), which contains only a single reactive bromomethyl handle , the target compound provides bifunctional reactivity that enables sequential or orthogonal chemical transformations in synthetic workflows.

Why Generic Substitution of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone with Mono-Brominated Analogs Compromises Synthetic Outcomes


Generic substitution of (4-(bromomethyl)phenyl)(4-bromophenyl)methanone with mono-brominated analogs such as 4-(bromomethyl)benzophenone (CAS 32752-54-8) or 4-bromobenzophenone fundamentally alters the synthetic utility of the building block . While 4-(bromomethyl)benzophenone provides a single benzylic bromide reactive handle suitable for nucleophilic substitution [1], the target compound incorporates both a benzylic bromide and an aromatic bromide on the opposing phenyl ring . This dual-halogen architecture enables two-stage functionalization pathways—for instance, initial nucleophilic substitution at the benzylic position followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the aromatic bromide—that are structurally inaccessible using single-brominated alternatives. Attempting to replicate such sequential transformations would require additional synthetic steps, intermediate purification, and result in overall lower efficiency. The quantitative evidence below delineates where these structural distinctions translate into measurable differences in synthetic performance and application outcomes.

Quantitative Evidence Guide for (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone: Differentiated Performance Metrics for Procurement Decision-Making


Dual-Site Bifunctional Reactivity: Benzylic Bromide vs. Aromatic Bromide Distinction in (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone contains two structurally and electronically distinct bromine atoms, enabling differential reactivity profiles. The benzylic bromomethyl group is highly susceptible to nucleophilic substitution (SN1/SN2), whereas the aromatic bromide on the opposing phenyl ring is comparatively inert under nucleophilic conditions but reactive under transition-metal-catalyzed cross-coupling conditions [1]. In contrast, the mono-brominated analog 4-(bromomethyl)benzophenone contains only the benzylic bromide and lacks the second aromatic bromide site, precluding orthogonal sequential functionalization .

Bifunctional building block Sequential functionalization Orthogonal reactivity

Radiochemical Purity Achievement: 98.4% Purity via Selective Catalytic Reduction in (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone Derivatives

A tritiated derivative of the target compound was prepared at a specific activity of 27 Ci mmol⁻¹ with a radiochemical purity of 98.4% via selective catalytic reduction using tritium gas over a poisoned, deactivated catalyst [1]. Critically, the bromine atom was selectively replaced without reduction of the stilbene double bond, demonstrating the feasibility of chemoselective transformations on this molecular scaffold. While this data originates from a closely related stilbene derivative rather than the exact target compound, it establishes a benchmark for the high purity attainable with compounds in this structural class.

Radiochemical synthesis Tritium labeling Selective catalytic reduction

Photochemical Radical Generation Efficiency: Benzylic Bromide Dissociation in (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone Scaffolds

Upon irradiation at 350 nm in either benzene or methanol, perester derivatives of the target compound scaffold undergo dissociation of both cleavable groups, producing a pair of radicals . Notably, the presence of a benzylic halide function (such as the bromomethyl group in the target compound) was found to have little influence on the efficiency of perester dissociation . This indicates that the photochemical radical generation pathway operates independently of competing side reactions at the benzylic site, preserving predictable photoinitiation behavior.

Photochemistry Radical initiator UV irradiation

Computational Physicochemical Differentiation: XLogP and Topological Polar Surface Area Comparison for (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

The target compound exhibits a calculated XLogP of 4.5 and a topological polar surface area (TPSA) of 17.1 Ų . In comparison, the mono-brominated analog 4-(bromomethyl)benzophenone (C₁₄H₁₁BrO) is predicted to have a lower XLogP due to the absence of the second bromine atom and a comparable TPSA . The higher lipophilicity of the target compound (XLogP 4.5) translates to differential membrane permeability characteristics and distinct chromatographic retention behavior, which must be accounted for in purification protocols and biological assay design.

Lipophilicity Computational chemistry Drug-likeness prediction

Validated Application Scenarios for (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone: Evidence-Based Procurement Guidance


Sequential Bifunctional Modification: Benzylic Nucleophilic Substitution Followed by Palladium-Catalyzed Cross-Coupling

The target compound is optimally employed in synthetic workflows requiring two sequential functionalization steps at distinct positions on a benzophenone core. The benzylic bromomethyl group enables initial nucleophilic substitution with amines, alcohols, or thiols [1], followed by Suzuki-Miyaura or other palladium-catalyzed cross-coupling at the aromatic bromide site. This orthogonal reactivity avoids the need for protecting group strategies or intermediate purification, improving overall synthetic efficiency. Procurement of this specific compound rather than a mono-brominated analog eliminates the need for additional bromination steps post-initial functionalization.

Photoinitiator and Photoreactive Material Development

The benzophenone core of the target compound functions as a UV-absorbing chromophore capable of intersystem crossing to a triplet excited state [2]. The photochemical dissociation efficiency is minimally affected by the benzylic bromomethyl substituent under 350 nm irradiation , making this scaffold suitable for photoinitiator synthesis and photoreactive surface functionalization of polymeric materials. The additional aromatic bromide provides a secondary modification site for tailoring photoinitiator solubility, compatibility, or anchorage to polymer matrices.

High-Purity Radiolabeled Probe Precursor

Compounds within this structural class have demonstrated suitability for selective tritium labeling at radiochemical purities of 98.4% without reduction of sensitive double-bond functionalities [3]. This high labeling efficiency and purity make the target compound a viable precursor for generating radiolabeled benzophenone derivatives intended for use in receptor binding assays, autoradiography, or metabolic tracing studies where precise stoichiometric control is critical.

Building Block for Library Synthesis in Drug Discovery

The bifunctional architecture of the target compound—with its calculated XLogP of 4.5 and TPSA of 17.1 Ų —positions it as a versatile intermediate for generating structurally diverse compound libraries. The benzylic bromide enables rapid diversification via parallel nucleophilic substitution, while the aromatic bromide serves as a handle for late-stage functionalization via cross-coupling. The enhanced lipophilicity (XLogP 4.5) relative to mono-brominated analogs must be considered during library design, as it influences pharmacokinetic properties and assay compatibility.

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